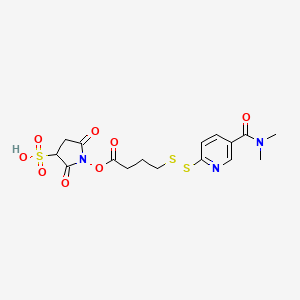
1-(4-((5-(Dimethylcarbamoyl)pyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMAC-SPDB-sulfo, also known as N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of DMAC-SPDB-sulfo ensures controlled drug release, optimizing the effectiveness of ADCs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMAC-SPDB-sulfo involves multiple steps, starting with the preparation of the core structure, 4-(2-pyridyldithio)-2-sulfobutanoateThe final step involves the formation of the N-succinimidyl ester, which is crucial for its function as a linker in ADCs .
Industrial Production Methods
Industrial production of DMAC-SPDB-sulfo follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis and purification processes .
化学反応の分析
Types of Reactions
DMAC-SPDB-sulfo undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfo group is replaced by other nucleophiles.
Reduction Reactions: The disulfide bond in DMAC-SPDB-sulfo can be reduced to form thiol groups, which are essential for its function as a cleavable linker.
Common Reagents and Conditions
Common reagents used in reactions involving DMAC-SPDB-sulfo include reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reactions typically occur under mild conditions to preserve the integrity of the linker and the attached molecules .
Major Products Formed
The major products formed from reactions involving DMAC-SPDB-sulfo include thiol-containing compounds and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
DMAC-SPDB-sulfo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Integral in the creation of ADCs for targeted cancer therapy, allowing for the precise delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes .
作用機序
DMAC-SPDB-sulfo functions as a cleavable linker in ADCs. Upon reaching the target cells, the disulfide bond in the linker is reduced, releasing the cytotoxic drug. This targeted release mechanism ensures that the drug exerts its effects specifically on the cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
類似化合物との比較
DMAC-SPDB-sulfo is unique due to its cleavable nature and the presence of a sulfo group, which enhances its water solubility and stability. Similar compounds include:
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate): Lacks the sulfo group, making it less water-soluble.
MCC (maleimidomethyl cyclohexane-1-carboxylate): Another linker used in ADCs, but with different chemical properties and stability.
Hydrazone Linkers: Used in some ADCs, but with different cleavage mechanisms and stability profiles .
DMAC-SPDB-sulfo stands out due to its combination of cleavability, stability, and water solubility, making it a valuable tool in the development of targeted therapies and bioconjugates.
特性
分子式 |
C16H19N3O8S3 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
1-[4-[[5-(dimethylcarbamoyl)pyridin-2-yl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C16H19N3O8S3/c1-18(2)15(22)10-5-6-12(17-9-10)29-28-7-3-4-14(21)27-19-13(20)8-11(16(19)23)30(24,25)26/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,24,25,26) |
InChIキー |
KMRAQLKAJPMTOK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



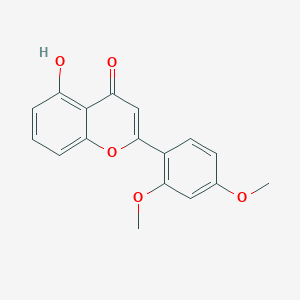
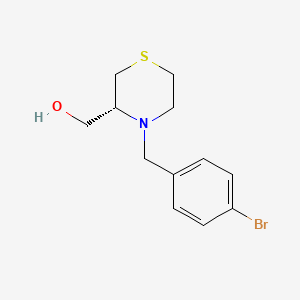
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
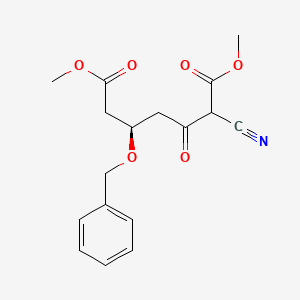
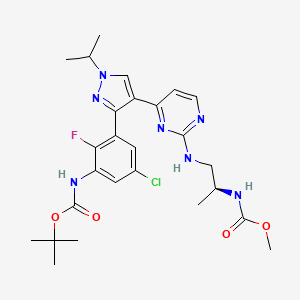
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
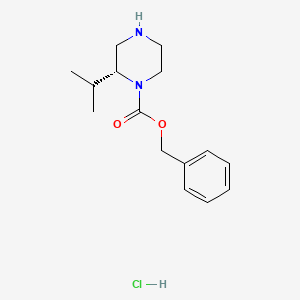
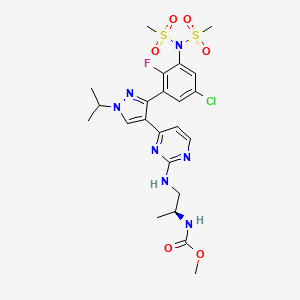
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
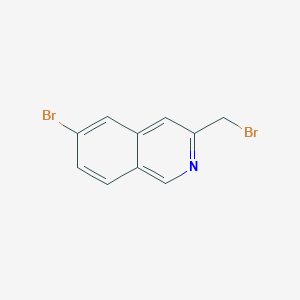
![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)

![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
